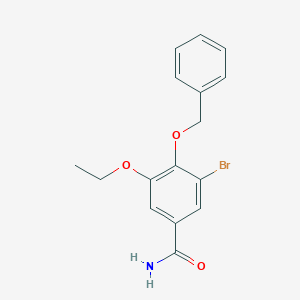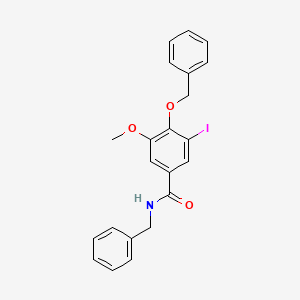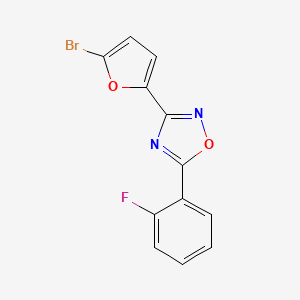![molecular formula C14H8IN3O4 B3502897 2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B3502897.png)
2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol
説明
2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol, also known as INOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential molecules in bacteria, fungi, and viruses. 2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol has also been shown to inhibit the replication of the hepatitis B virus and the herpes simplex virus. In addition, 2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol has several advantages for lab experiments, including its broad-spectrum activity against bacteria, fungi, and viruses, and its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, the low yield of 2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol using current synthesis methods and its potential toxicity limit its use in lab experiments.
将来の方向性
For the study of 2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol include the development of more efficient synthesis methods to increase yield and reduce toxicity, the investigation of its mechanism of action, and the exploration of its potential use in the treatment of various diseases, including Alzheimer's disease and cancer.
科学的研究の応用
2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antiviral, and antitumor activities. 2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O4/c15-9-5-8(6-10(7-9)18(20)21)13-16-17-14(22-13)11-3-1-2-4-12(11)19/h1-7,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMCXQDBTYMLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC(=C3)I)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(benzyloxy)-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3502850.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3502852.png)

![N-benzyl-4-methoxy-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3502861.png)
![N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B3502872.png)
![1-(4-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3502877.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3502883.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B3502890.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3502893.png)
![1-nitro-10-(2-oxo-2-phenylethyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3502910.png)